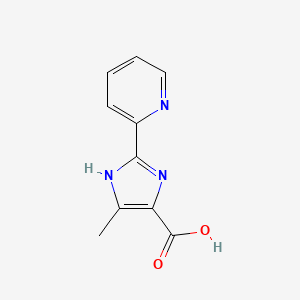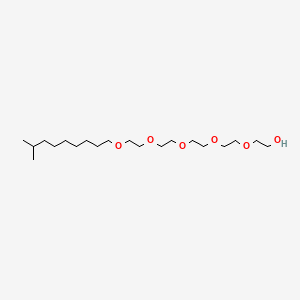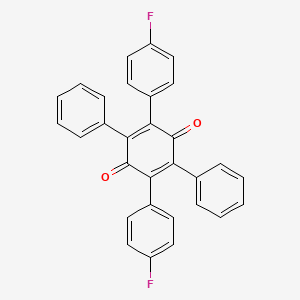
p-Benzoquinone, 2,5-bis(p-fluorophenyl)-3,6-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(4-Fluorophenyl)-3,6-Diphenyl-1,4-Benzoquinone is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a benzoquinone core substituted with fluorophenyl and diphenyl groups, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-Fluorophenyl)-3,6-Diphenyl-1,4-Benzoquinone typically involves multi-step organic reactions. One common method includes the oxidative coupling of 4-fluorobenzene and diphenylacetylene in the presence of a suitable oxidizing agent such as potassium permanganate or cerium ammonium nitrate. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Bis(4-Fluorophenyl)-3,6-Diphenyl-1,4-Benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives with different substituents.
Reduction: Reduction reactions can convert the benzoquinone core to hydroquinone, altering its electronic properties.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, cerium ammonium nitrate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Various quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
2,5-Bis(4-Fluorophenyl)-3,6-Diphenyl-1,4-Benzoquinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mécanisme D'action
The mechanism of action of 2,5-Bis(4-Fluorophenyl)-3,6-Diphenyl-1,4-Benzoquinone involves its interaction with molecular targets through its quinone core. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is particularly relevant in its potential anticancer activity, where the induced oxidative stress can lead to cell apoptosis. The fluorophenyl and diphenyl groups may also enhance the compound’s ability to interact with specific enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
- 2,5-Bis(4-Fluorophenyl)-3,6-Diphenylpyrazine
- 2,5-Bis(4-Fluorophenyl)-1,3,4-Oxadiazole
- 2,5-Bis(4-Fluorophenyl)-1,3,4-Thiadiazole
Comparison: 2,5-Bis(4-Fluorophenyl)-3,6-Diphenyl-1,4-Benzoquinone is unique due to its benzoquinone core, which imparts distinct redox properties compared to the pyrazine, oxadiazole, and thiadiazole analogs. The presence of fluorophenyl groups enhances its electron-withdrawing capability, making it more reactive in certain chemical reactions. Additionally, the diphenyl substitution provides steric hindrance, influencing its interaction with molecular targets and its overall stability.
Propriétés
Numéro CAS |
22030-92-8 |
|---|---|
Formule moléculaire |
C30H18F2O2 |
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
2,5-bis(4-fluorophenyl)-3,6-diphenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C30H18F2O2/c31-23-15-11-21(12-16-23)27-25(19-7-3-1-4-8-19)29(33)28(22-13-17-24(32)18-14-22)26(30(27)34)20-9-5-2-6-10-20/h1-18H |
Clé InChI |
YEXPNFDNTFACLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



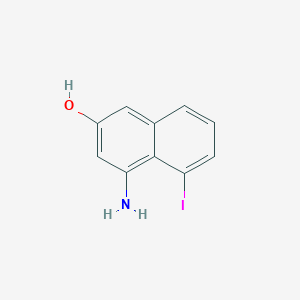
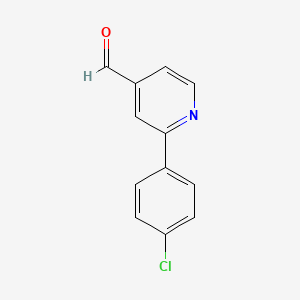

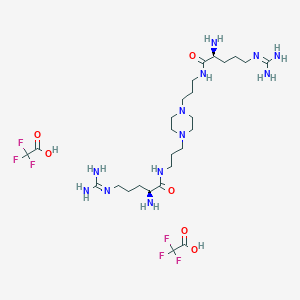
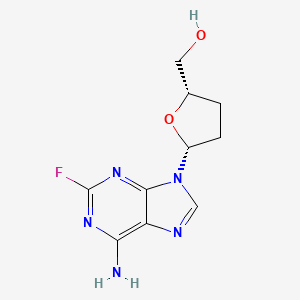

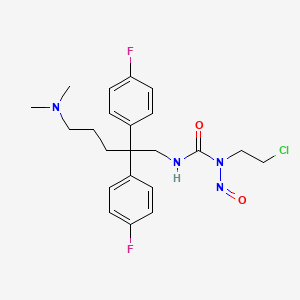


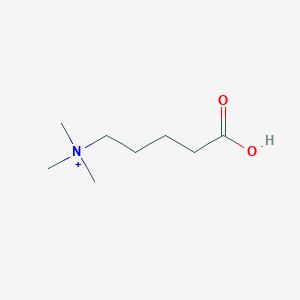
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B12841286.png)
